molecular formula C18H17N3O2S B213510 5-methyl-3-phenyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1,2-oxazole-4-carboxamide

5-methyl-3-phenyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1,2-oxazole-4-carboxamide

Cat. No. B213510
M. Wt: 339.4 g/mol
InChI Key: RQJLDSHSQPYIBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-methyl-3-phenyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1,2-oxazole-4-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a member of the oxazole family and has a unique chemical structure that makes it an attractive candidate for scientific research.

Mechanism of Action

The mechanism of action of 5-methyl-3-phenyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1,2-oxazole-4-carboxamide is not fully understood. However, studies have shown that this compound acts as a selective inhibitor of the COX-2 enzyme, which is responsible for the production of inflammatory prostaglandins. By inhibiting the COX-2 enzyme, 5-methyl-3-phenyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1,2-oxazole-4-carboxamide reduces inflammation and pain.
Biochemical and Physiological Effects
Studies have shown that 5-methyl-3-phenyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1,2-oxazole-4-carboxamide has significant biochemical and physiological effects. This compound has been shown to reduce inflammation and pain in animal models, making it a potential candidate for the development of new drugs for the treatment of various diseases. Additionally, studies have shown that this compound has low toxicity levels, making it a safe candidate for further research.

Advantages and Limitations for Lab Experiments

One of the main advantages of 5-methyl-3-phenyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1,2-oxazole-4-carboxamide is its potential applications in various scientific research fields. This compound has significant anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs for the treatment of various diseases. Additionally, studies have shown that this compound has low toxicity levels, making it a safe candidate for further research.
One of the limitations of 5-methyl-3-phenyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1,2-oxazole-4-carboxamide is its complex synthesis method. This makes it difficult to obtain large quantities of the compound for research purposes. Additionally, the mechanism of action of this compound is not fully understood, making it difficult to develop drugs based on this compound.

Future Directions

There are several future directions for the research of 5-methyl-3-phenyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1,2-oxazole-4-carboxamide. One potential direction is to further investigate the mechanism of action of this compound. This will help researchers to develop drugs based on this compound that are more effective in treating various diseases.
Another future direction is to investigate the potential applications of this compound in the field of cancer research. Studies have shown that this compound has significant anti-inflammatory properties, which may make it an effective candidate for the development of new drugs for the treatment of cancer.
Conclusion
In conclusion, 5-methyl-3-phenyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1,2-oxazole-4-carboxamide is a chemical compound that has significant potential applications in various scientific research fields. This compound has significant anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs for the treatment of various diseases. Additionally, studies have shown that this compound has low toxicity levels, making it a safe candidate for further research. Despite its complex synthesis method and limited understanding of its mechanism of action, there are several future directions for the research of this compound that may lead to significant advancements in various scientific fields.

Synthesis Methods

The synthesis of 5-methyl-3-phenyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1,2-oxazole-4-carboxamide is a complex process that involves several steps. The most common method of synthesis involves the reaction of 5-methyl-3-phenyl-1,2-oxazole-4-carboxylic acid with 4,5,6,7-tetrahydrobenzothiazole-2-amine in the presence of a coupling agent such as EDCI or HATU. The resulting product is then purified through column chromatography to obtain the final compound.

Scientific Research Applications

5-methyl-3-phenyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1,2-oxazole-4-carboxamide has shown potential applications in various scientific research fields. One of the most promising areas of research is in the field of medicinal chemistry. Studies have shown that this compound has significant anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs for the treatment of various diseases.

properties

Product Name

5-methyl-3-phenyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1,2-oxazole-4-carboxamide

Molecular Formula

C18H17N3O2S

Molecular Weight

339.4 g/mol

IUPAC Name

5-methyl-3-phenyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1,2-oxazole-4-carboxamide

InChI

InChI=1S/C18H17N3O2S/c1-11-15(16(21-23-11)12-7-3-2-4-8-12)17(22)20-18-19-13-9-5-6-10-14(13)24-18/h2-4,7-8H,5-6,9-10H2,1H3,(H,19,20,22)

InChI Key

RQJLDSHSQPYIBG-UHFFFAOYSA-N

SMILES

CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NC3=NC4=C(S3)CCCC4

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NC3=NC4=C(S3)CCCC4

Origin of Product

United States

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